Tris(2-pyridylmethyl)amine
Overview
Description
Tris(2-pyridylmethyl)amine, also known as this compound, is a useful research compound. Its molecular formula is C18H18N4 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 663674. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Tris(2-pyridylmethyl)amine (TPMA or TPA) is a tertiary amine with three picolyl substituents . It is a tripodal ligand often used to simulate the coordination environment within some proteins . It is also used as a copper ligand in Atom Transfer Radical Polymerization (ATRP) .
Mode of Action
TPMA forms stable and catalytically active complexes with a wide variety of metals . It is known to exhibit anaerobic retro-Claisen type C–C bond cleavage reactivity . This reactivity exceeds that found in analogs supported by chelate ligands with fewer and/or weaker pyridyl interactions .
Biochemical Pathways
TPMA has been shown to have anticancer activity in osteosarcoma cell lines . It is introduced as a possible cationic species that could act as a counterpart for the decavanadate anion . The compound contains the previously reported vanadium (V) dioxido-tpma moieties, and the decavanadate anion is diprotonated . Studies on TPMA as an osteosarcoma antitumor agent are linked to higher miRNAs and proteins involved in several signaling pathways .
Pharmacokinetics
It is known to be a white solid that is soluble in polar organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of TPMA’s action is largely dependent on its role as a ligand. In coordination chemistry, it forms complexes with metals, which can then participate in various reactions . In the context of anticancer activity, TPMA has been shown to exhibit activity against osteosarcoma cells .
Action Environment
The action of TPMA can be influenced by environmental factors. For example, its reactivity can be affected by the presence of oxygen, as it exhibits anaerobic retro-Claisen type C–C bond cleavage reactivity . Furthermore, its solubility in polar organic solvents suggests that the polarity of the environment could influence its action.
Biochemical Analysis
Biochemical Properties
Tris(2-pyridylmethyl)amine is known to interact with various biomolecules. For instance, it has been reported to exhibit anticancer activity in osteosarcoma cell lines . It has also been used as a ligand for Cu(II) 1,3-diketonate complexes, which exhibit anaerobic retro-Claisen type C–C bond cleavage reactivity .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific biochemical context. In the context of cancer research, this compound has been found to have anticancer activity, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Current studies have focused on its potential anticancer activity and its role as a ligand in Cu(II) 1,3-diketonate complexes .
Properties
IUPAC Name |
1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18/h1-12H,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUWFGWZSVLROP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327519 | |
Record name | Tris(2-pyridylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16858-01-8 | |
Record name | Tris(2-pyridylmethyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16858-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2-pyridylmethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2-pyridylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIS(2-PYRIDYLMETHYL)AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4CE3X87Z3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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